Sequence-Specific Targeting: Tau Peptide (295-309) vs. Tau (294-305) in Vaccine Development
Direct head-to-head comparison in the context of active immunotherapy reveals a critical functional divergence. Tau (294-305) (sequence: KDNIKHVPGGGS) is the active pharmaceutical ingredient in the AADvac1 vaccine, which has demonstrated the ability to generate a specific antibody response against pathological tau and has advanced to Phase 2 clinical trials (NCT02579252) [1]. In contrast, Tau Peptide (295-309) (sequence: DNIKHVPGGGSVQIV) is not used as a vaccine immunogen; its application is confined to in vitro peptide screening and interaction studies . The quantitative difference in clinical progression is stark: Tau (294-305) has validated immunogenicity in human subjects, whereas Tau (295-309) is exclusively a research tool.
| Evidence Dimension | Clinical Development Stage and Application Context |
|---|---|
| Target Compound Data | In vitro research use only; peptide screening, protein interaction analysis |
| Comparator Or Baseline | Tau (294-305) has advanced to Phase 2 clinical trials as an active vaccine component |
| Quantified Difference | Clinical trial advancement vs. research-use-only status |
| Conditions | Human clinical trials (AADvac1) vs. in vitro biochemical assays (Tau 295-309) |
Why This Matters
This establishes a clear, functional boundary between peptides differing by only a single residue shift, ensuring procurement of the correct peptide for either in vitro mechanistic studies (295-309) or translational vaccine development (294-305).
- [1] Alzforum. (2026). AADvac1. Therapeutic Database Entry. Alzheimer's Disease Peptide Vaccine, Tau(294-305) conjugated to KLH. View Source
